molecular formula C11H10N2O2 B3327540 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 35214-95-0

5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B3327540
CAS No.: 35214-95-0
M. Wt: 202.21 g/mol
InChI Key: VASLDXYTSVTJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. This compound is part of the tricyclic pyrrolo[2,1-b]quinazolinone family, which includes several naturally occurring alkaloids such as vasicinone and deoxyvasicinone that are known for their diverse biological activities . Researchers are particularly interested in this 5-hydroxy derivative for its potential to exhibit enhanced or novel pharmacological properties compared to its parent compounds. Quinazolinone derivatives are extensively investigated for their wide range of biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects, as suggested by studies on similar fused quinazolinone structures . The presence of the hydroxy substituent at the 5-position may influence the compound's binding affinity to enzymatic targets and its overall pharmacokinetic profile. As a research chemical, it serves as a key intermediate for the synthesis of more complex natural products and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-8-4-1-3-7-10(8)12-9-5-2-6-13(9)11(7)15/h1,3-4,14H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLDXYTSVTJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC=C3O)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a sequential decarbonylative annulation of N-cyanamides can be employed to construct the 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one core .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinazolinone derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound featuring a fused ring system with a pyrrole and a quinazoline moiety, which makes it a unique structure with potential biological activities. It has garnered significant interest in medicinal chemistry and pharmacology.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential interactions with biological macromolecules.
  • Medicine It is investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation Introduction of oxygen atoms into the molecule.
  • Reduction Addition of hydrogen atoms or removal of oxygen atoms.
  • Substitution Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinazolinone derivatives, while reduction could produce more saturated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research suggests that it may inhibit certain kinases or interact with DNA, modulating various biological pathways, which could lead to significant pharmacological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinazoline have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Structure-activity relationship (SAR) analysis has highlighted the importance of functional groups in enhancing biological activity against various cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antiviral Activity

Recent research has explored the antiviral potential of related quinazoline compounds against various viruses. For example, a series of synthesized quinazolines demonstrated significant inhibitory activity against vaccinia virus and adenovirus in cell culture assays. Although specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential antiviral applications worthy of further investigation.

Mechanism of Action

The mechanism of action of 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The pyrrolo[2,1-b]quinazolin-9(1H)-one framework serves as the backbone for numerous derivatives. Key structural variations include:

  • Position of hydroxyl groups: 5-Hydroxy derivative (target compound): Hydroxyl at position 4. (R)-3-Hydroxy derivative: A stereoisomer with hydroxyl at position 3, known as vasicinone, which exhibits bronchodilator activity . 3,7-Dihydroxy derivative: Additional hydroxyl at position 7, associated with higher hepatotoxicity (69.41%) and mitochondrial toxicity (82.50%) .
  • Halogenation and alkylation :
    • 7-Bromo derivative : Bromine at position 7 enhances π–π stacking interactions in crystal structures .
    • 6,7-Dimethoxy derivatives : Methoxy groups improve HPLC purity (e.g., 96.4% for compound 14) and influence cytotoxicity .

Stereochemical Variations

  • (R)- vs. (S)-3-Hydroxy derivatives: The (R)-enantiomer (vasicinone) is biologically active, while the (S)-form shows distinct pharmacological profiles .

Comparison with Derivatives

  • 3,4-Difluorobenzylidene derivatives (e.g., compound 12) : Achieved 84% yield and 97.2% HPLC purity via condensation with substituted aldehydes .
  • Brominated analogs (e.g., 7-bromo derivative) : Synthesized using phosphorus pentasulfide or brominating agents, with yields up to 72% .

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Key Substituents
5-Hydroxy derivative (target) C₁₁H₁₀N₂O₂ 202.21 ~52.9 0.4 5-OH
(R)-3-Hydroxy derivative (vasicinone) C₁₁H₁₀N₂O₂ 202.21 52.9 0.4 3-OH (R-configuration)
3,7-Dihydroxy derivative C₁₁H₁₀N₂O₃ 218.21 73.1 0.0 3-OH, 7-OH
7-Bromo derivative C₁₁H₉BrN₂O 265.11 43.4 2.1 7-Br
6,7-Dimethoxy derivative (compound 14) C₁₈H₁₅F₃N₂O₂ 368.32 44.0 3.2 6,7-OCH₃, 4-F

Key Research Findings

Substituent Impact : Electron-withdrawing groups (e.g., -F, -Br) improve metabolic stability but may increase toxicity. Methoxy groups enhance purity and solubility .

Stereochemistry Matters: The (R)-3-hydroxy configuration in vasicinone is critical for bronchodilator activity, highlighting the importance of chiral synthesis .

Toxicity Trade-offs : Additional hydroxyl groups correlate with higher hepatotoxicity, suggesting a need for structural optimization in drug design .

Biological Activity

5-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fused ring system that includes both pyrrole and quinazoline moieties, which contribute to its diverse pharmacological profile.

  • IUPAC Name : 5-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 210.21 g/mol
  • CAS Number : 35214-95-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under specific conditions, such as the decarbonylative annulation of N-cyanamides. This approach allows for the construction of the compound's core structure while optimizing yield and purity for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research suggests that it may inhibit certain kinases or interact with DNA, modulating various biological pathways. This interaction could lead to significant pharmacological effects, including anti-cancer and anti-inflammatory activities .

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinazoline have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The structure–activity relationship (SAR) analysis has highlighted the importance of functional groups in enhancing biological activity against various cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antiviral Activity

Recent research has explored the antiviral potential of related quinazoline compounds against various viruses. For example, a series of synthesized quinazolines demonstrated significant inhibitory activity against vaccinia virus and adenovirus in cell culture assays. Although specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential antiviral applications worthy of further investigation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits proliferation in various cancer cell lines; SAR indicates enhanced activity with specific substitutions
Anti-inflammatoryReduces pro-inflammatory cytokines; inhibits inflammatory pathways
AntiviralPotential activity against vaccinia and adenovirus; further studies needed

Notable Research Findings

A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of related quinazoline derivatives, demonstrating their ability to inhibit viral replication effectively. The findings suggested that modifications to the quinazoline scaffold could enhance antiviral potency while maintaining low cytotoxicity levels .

Another investigation into the anti-inflammatory properties revealed that certain analogs exhibited a favorable profile in reducing inflammation markers without significant side effects, indicating their therapeutic potential in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor molecules. For example, derivatives of dihydropyrroloquinazolinones are often prepared by reacting intermediates like 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with hydroxylation agents. A validated protocol involves refluxing in m-xylene with stoichiometric reagents (e.g., phosphorus pentasulfide for thiolation, yielding ~72% after recrystallization) . Adjust reaction time (e.g., 2–4 hours) and solvent polarity to optimize yield.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (e.g., δ 8.67 ppm for H-8 in CDCl3) and verify substituent positions .
  • X-ray crystallography : Resolve planar conformations (e.g., pyrimidinic ring with r.m.s. deviation ≤ 0.007 Å) and π-π stacking interactions (centroid distances ~3.7 Å) .
  • Mass spectrometry : Confirm molecular weight (e.g., 305.374 g/mol for a related derivative) .

Q. What safety protocols should be followed during experimental handling?

  • Methodological Answer : Although specific toxicological data for the 5-hydroxy derivative is limited, follow guidelines for structurally similar compounds:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in dry, ventilated conditions (<25°C) away from ignition sources .
  • For spills, neutralize with 10% NaOH and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods enhance reaction design and optimization?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, e.g., transition states in cyclization reactions.
  • ICReDD framework : Integrate computational predictions (e.g., reaction path searches) with high-throughput experimentation to narrow optimal conditions (solvent, catalyst, temperature) .
  • Example : Simulate solvent effects (m-xylene vs. hexane) on reaction activation energy to prioritize experimental trials .

Q. How to address contradictions in reported biological activities of dihydropyrroloquinazolinone derivatives?

  • Methodological Answer :

  • Standardize assays : Replicate studies under controlled conditions (e.g., cell lines, dosage).
  • Structural validation : Confirm compound purity via HPLC and crystallography (e.g., detect polymorphism or hydrate formation) .
  • SAR analysis : Compare substituent effects (e.g., hydroxyl vs. dimethylamino groups on receptor binding) using docking simulations .

Q. What advanced separation techniques are suitable for isolating dihydropyrroloquinazolinone derivatives?

  • Methodological Answer :

  • Membrane technologies : Employ nanofiltration for size-selective separation of reaction byproducts .
  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to resolve stereoisomers .
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to enhance crystal yield and purity .

Q. How to analyze weak intermolecular interactions in crystalline structures?

  • Methodological Answer :

  • X-ray refinement : Identify C–H···N hydrogen bonds (Table 1 in ) and π-π stacking via Mercury software.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. electrostatic) .
  • Thermal analysis : Correlate TGA/DSC data with packing motifs to assess stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR data across studies?

  • Methodological Answer :

  • Solvent calibration : Account for solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6).
  • Dynamic effects : Analyze temperature-dependent NMR to detect tautomerism or conformational exchange .
  • Cross-validation : Compare with computational NMR predictions (e.g., Gaussian GIAO method) .

Methodological Tools and Resources

  • Crystallography : Use CCDC databases to compare bond lengths/angles (e.g., C–N = 1.34–1.38 Å) .
  • Reaction Simulation : Leverage software like Gaussian or ORCA for transition-state modeling .
  • Safety Protocols : Adapt guidelines from Hazardous Materials Regulations for lab-scale handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.